N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenoxy)acetamide
Overview
Description
N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with dimethyl groups and a phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 4,6-dimethyl-2-pyridine, is synthesized through a series of reactions involving methylation and cyclization.
Phenoxy Group Introduction: The pyridine intermediate is then reacted with 2-methylphenol under basic conditions to introduce the phenoxy group.
Acetamide Formation: The final step involves the reaction of the phenoxy-substituted pyridine with chloroacetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenoxy)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies involving biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethyl-2-pyridinyl)-2-(2-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of a methyl group.
N-(4,6-dimethyl-2-pyridinyl)-2-(2-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methyl group on the phenoxy ring can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-13(3)17-15(9-11)18-16(19)10-20-14-7-5-4-6-12(14)2/h4-9H,10H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOANRRJOGXWRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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